2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
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Overview
Description
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is an organic compound with a complex structure It is characterized by the presence of methoxy, methyl, and sulfonyl groups attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenylamine: Lacks the sulfonyl and acetamide groups, making it less reactive.
N-(4-methylphenyl)sulfonylaniline: Lacks the methoxy and acetamide groups, affecting its solubility and reactivity.
2-methoxy-N-(4-methylphenyl)acetamide: Lacks the sulfonyl group, reducing its potential interactions with proteins.
Uniqueness
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the sulfonyl group enhances its potential for biochemical interactions, while the methoxy and methyl groups improve its solubility and bioavailability .
Properties
IUPAC Name |
2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-7-14(8-5-12)24(21,22)19(11-17(18)20)15-10-13(2)6-9-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRGLSTUAPLRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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